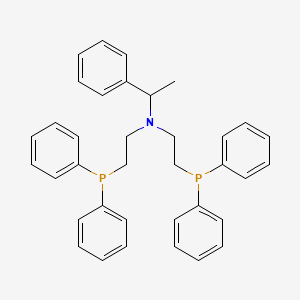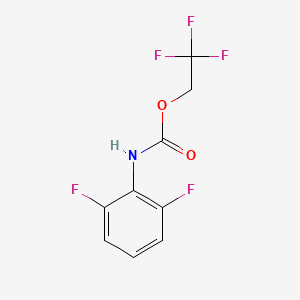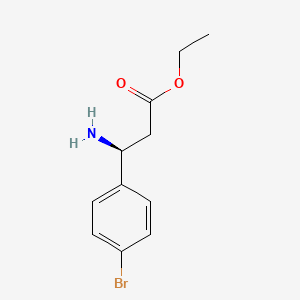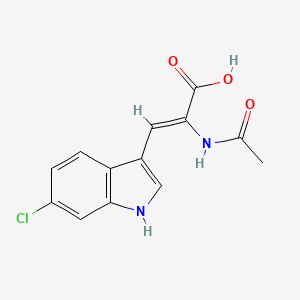
4-(2-Diethylaminoethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Diethylaminoethoxy)phenol is an organic compound with the molecular formula C12H19NO2. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(2-Diethylaminoethoxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with 2-diethylaminoethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Transition-metal-catalyzed reactions, such as those involving palladium or copper catalysts, may also be employed to facilitate the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Diethylaminoethoxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Electrophilic Aromatic Substitution: The hydroxyl group in this compound makes it highly reactive towards electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) and stannous chloride (SnCl2) are typical reducing agents.
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are frequently used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Nitro, sulfo, and halogenated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
4-(2-Diethylaminoethoxy)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-Diethylaminoethoxy)phenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cells . It also interacts with various molecular targets and pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The parent compound, phenol, is a simpler structure with similar antioxidant properties.
Hydroquinone: Another phenolic compound with strong reducing properties.
Butylated Hydroxyanisole (BHA): A synthetic phenolic antioxidant used in food preservation.
Uniqueness
4-(2-Diethylaminoethoxy)phenol is unique due to its diethylaminoethoxy group, which enhances its solubility and reactivity compared to simpler phenolic compounds. This makes it more versatile in various chemical and industrial applications .
Eigenschaften
Molekularformel |
C12H19NO2 |
|---|---|
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
4-[2-(diethylamino)ethoxy]phenol |
InChI |
InChI=1S/C12H19NO2/c1-3-13(4-2)9-10-15-12-7-5-11(14)6-8-12/h5-8,14H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
BIIUMCSUBSRPPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(4-bromophenyl)propyl]cyclopropanamine](/img/structure/B12089899.png)










![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide](/img/structure/B12089959.png)
